molecular formula C7H15NO4S B2772342 N-(2-hydroxyethyl)oxane-4-sulfonamide CAS No. 1427967-11-0

N-(2-hydroxyethyl)oxane-4-sulfonamide

Cat. No. B2772342
CAS RN: 1427967-11-0
M. Wt: 209.26
InChI Key: KZSDVTHFWLTREY-UHFFFAOYSA-N
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Description

“N-(2-hydroxyethyl)oxane-4-sulfonamide” is a molecule with the molecular formula C7H15NO4S . It is a type of sulfonamide, which is an organosulfur group with the structure R−S(=O)2−NR2 . The molecule contains a total of 28 bonds, including 13 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 sulfonamide (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyethyl)oxane-4-sulfonamide” includes a six-membered ring, a hydroxyl group, a primary alcohol, an aliphatic ether, and a sulfonamide . Further structural analysis such as X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis) would provide more detailed information .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkyl sulfonamides can be deprotonated at carbon. Aryl sulfonamides undergo ortho-lithiation . Specific chemical reactions involving “N-(2-hydroxyethyl)oxane-4-sulfonamide” are not specified in the retrieved sources.


Physical And Chemical Properties Analysis

The average mass of “N-(2-hydroxyethyl)oxane-4-sulfonamide” is 209.263 Da, and its monoisotopic mass is 209.072174 Da . More specific physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

If you need more detailed information or have additional questions, feel free to ask

Mechanism of Action

Sulfonamides exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Safety and Hazards

Sulfonamides, including “N-(2-hydroxyethyl)oxane-4-sulfonamide”, may cause skin irritation, serious eye irritation, and respiratory irritation . They may cause a strong allergic reaction when used in large doses, with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

properties

IUPAC Name

N-(2-hydroxyethyl)oxane-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4S/c9-4-3-8-13(10,11)7-1-5-12-6-2-7/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSDVTHFWLTREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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